Boc-3-styryl-L-alanine dicyclohexylamine salt
Overview
Description
“Boc-3-styryl-L-alanine dicyclohexylamine salt” is a chemical compound with the molecular formula C16H21NO4·C12H23N . It appears as a white powder and is used for research purposes .
Molecular Structure Analysis
The InChI string for “Boc-3-styryl-L-alanine dicyclohexylamine salt” isInChI=1S/C16H21NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/b10-7+;/t13-;/m0./s1
. The Canonical SMILES string is CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
. Physical And Chemical Properties Analysis
“Boc-3-styryl-L-alanine dicyclohexylamine salt” has a molecular weight of 472.67 . It has a melting point of 103-106 °C and a boiling point of 498.1°C at 760 mmHg . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Synthesis and Chemical Properties
Optically Pure α-Alkyl-β-(sec-Amino)alanines Synthesis : A study highlighted the synthesis of N-Boc-α-alkyl-β-(sec-amino)alanines through cyclization and ring-opening reactions, emphasizing the production of non-protein amino acids after Boc group removal (Olma et al., 2011).
Supramolecular Gel Formation : Research demonstrated the creation of a supramolecular gel from simple organic salts, including a derivative from tert-butoxycarbonyl (Boc)-protected L-amino acids, showing potential for load-bearing and self-healing properties (Sahoo et al., 2012).
Methacrylate Polymers with Chiral Amino Acid Moieties : A study on the polymerization of methacrylate containing Boc-L-alanine highlighted the creation of pH-responsive, cationic polymers, suggesting applications in drug delivery systems (Kumar et al., 2012).
Material Science and Nanotechnology
Nano-Structure Formation : A unique ω-amino acid-based molecule, including a Boc-protected derivative, was found to self-assemble into various nanostructures, indicating potential for drug delivery and bio-technological applications (Kar et al., 2014).
Self-Assembled Block Copolymers : Research on amino acid-based block copolymers demonstrated their utility in drug delivery and gene transfer, showing the versatility of Boc-protected amino acid derivatives in creating pH-responsive materials (Kumar et al., 2013).
Organic Photovoltaics
- Electron-Donor Materials : A study on fluorinated BODIPY dyes with styryl groups, including structures related to the Boc-protected amino acids, showed promise as electron-donor materials in organic photovoltaic cells, highlighting their potential in renewable energy applications (Aguiar et al., 2019).
properties
IUPAC Name |
(2S)-2-[[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-1-phenylprop-1-en-2-yl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11(14(18)19)17-13(15(20)21-16(2,3)4)10-12-8-6-5-7-9-12/h5-11,17H,1-4H3,(H,18,19)/b13-10+/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQAKFRKESVQLL-CDDSVFCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=CC1=CC=CC=C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N/C(=C/C1=CC=CC=C1)/C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-styryl-L-alanine dicyclohexylamine salt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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